molecular formula C15H21N3O4S2 B2427875 3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1009669-79-7

3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2427875
CAS RN: 1009669-79-7
M. Wt: 371.47
InChI Key: VFHKSFCDPODZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C15H21N3O4S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Hydrolysis and Renin Inhibitor Synthesis

  • Application : Used as building blocks in the synthesis of renin inhibitors. Enantioselective hydrolysis was employed to generate specific acids used in inhibitor construction, demonstrating the compound's utility in medicinal chemistry (Doswald et al., 1994).

Binding Studies in Phenylethanolamine N-methyltransferase Inhibition

  • Application : Investigated for its role in inhibiting phenylethanolamine N-methyltransferase (PNMT), which is crucial in the synthesis of certain neurotransmitters. This research is significant in understanding neurological processes and drug design (Grunewald et al., 2006).

Swern Oxidation and Sulfoxide Design

  • Application : Contributed to the development of new types of sulfoxides, enhancing Swern oxidation, a crucial reaction in organic chemistry. This work aids in the synthesis of aldehydes and ketones, important in various chemical industries (Ye et al., 2016).

Tautomerism Studies in Quinoxaline Derivatives

  • Application : Investigated for its tautomeric properties, providing insights into the stability and reactivity of quinoxaline derivatives. This research is vital for understanding the behavior of such compounds in different chemical environments (Chapman, 1966).

Sulfur-Transfer Agent Development

  • Application : Utilized in the preparation of sulfur-transfer agents, showcasing its role in facilitating reactions involving sulfur transfer. This is essential for synthesizing certain organic compounds with pharmaceutical relevance (Klose et al., 1997).

Aza-Ortho-Xylylenes Generation and Diels-Alder Reactions

  • Application : Employed in the generation of aza-ortho-xylylenes and their subsequent use in Diels-Alder reactions. This contributes to the field of synthetic organic chemistry, particularly in the construction of complex molecular structures (Consonni et al., 1996).

Antimicrobial Activity Studies

  • Application : Investigated for its potential antimicrobial activities. This research is crucial in discovering new compounds with the ability to combat various bacterial and fungal infections (Ammar et al., 2020).

properties

IUPAC Name

3-(2-methylsulfanylethyl)-7-morpholin-4-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-23-9-4-13-15(19)17-14-10-11(2-3-12(14)16-13)24(20,21)18-5-7-22-8-6-18/h2-3,10,13,16H,4-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHKSFCDPODZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC2=C(N1)C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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